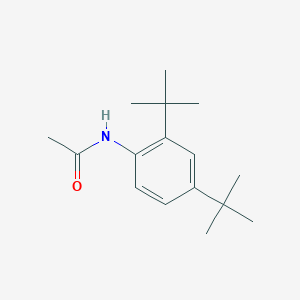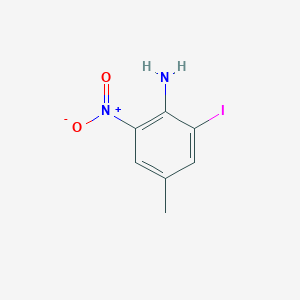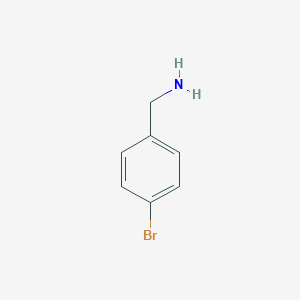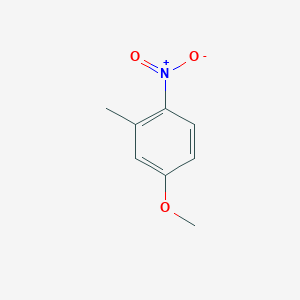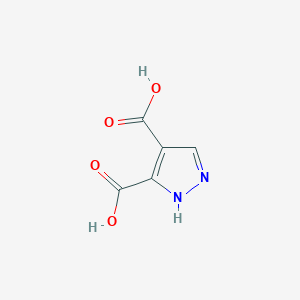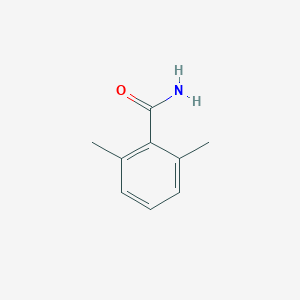
3,5-Di-tert-butylaniline
Übersicht
Beschreibung
3,5-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N . It is used in the synthesis of lipophilic wedges by reacting with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid .
Synthesis Analysis
The synthesis of 3,5-Di-tert-butylaniline involves the reaction with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid . It is also a useful reactant for the synthesis of Tetraphenylethylenepyrrolo .Molecular Structure Analysis
The molecular structure of 3,5-Di-tert-butylaniline consists of a benzene ring substituted with two tert-butyl groups and an amino group . The molecular weight is 205.34 g/mol .Chemical Reactions Analysis
The oxidation of 3,5-Di-tert-butylaniline in bar soap occurs in a different way from previous studies . In the new pathway, oxidation of 3,5-Di-tert-butylaniline first generates an excited state of phenol-type dimer, and then this species decomposes due to its high energy to form dimer .Physical And Chemical Properties Analysis
3,5-Di-tert-butylaniline is a solid at 20°C . It has a density of 0.9±0.1 g/cm³, a boiling point of 276.6±29.0 °C at 760 mmHg, and a flash point of 115.6±19.6 °C . It has a molar refractivity of 67.3±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“3,5-Di-tert-butylaniline” is a chemical compound with the molecular formula C14H23N and a molecular weight of 205.345 g/mol . It has a melting point range of 54°C to 57°C . The compound is known by several synonyms, including “3,5-di-t-butylaniline”, “benzenamine, 3,5-bis 1,1-dimethylethyl”, “acmc-1cdyp”, “3,5-ditert-butylphenylamine”, “3,5-bis tert-butyl aniline”, “3,5-di-tert-butylphenylamine”, “3,5-bis tert-butyl phenylamine”, and others .
Synthesis of Lipophilic Wedges
One of the unique applications of “3,5-Di-tert-butylaniline” is in the synthesis of lipophilic wedges. It is used in the reaction with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid . This process is significant in the field of organic chemistry.
Grafting onto Graphite
“3,5-Di-tert-butylaniline” can be used to covalently graft aryl radicals onto highly oriented pyrolytic graphite (HOPG). This is achieved through the electrochemical reduction of 3,5-bis-tert-butyl-diazonium cations (3,5-TBD) . This application is particularly relevant in materials science and nanotechnology.
Safety and Handling
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Therefore, it’s important to handle it with care in research settings, using personal protective equipment such as dust masks, eyeshields, and gloves .
Commercial Availability
“3,5-Di-tert-butylaniline” is commercially available from several suppliers, including Thermo Scientific Chemicals and MilliporeSigma . This makes it readily accessible for research and industrial applications.
Safety and Hazards
Wirkmechanismus
Target of Action
3,5-Di-tert-butylaniline is a chemical compound with the molecular formula C14H23N It’s known to be used in the synthesis of lipophilic wedges , suggesting it may interact with lipid structures or pathways.
Mode of Action
It is known to react with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid to synthesize lipophilic wedges . This suggests that it may interact with its targets through chemical reactions under specific conditions.
Biochemical Pathways
Given its role in the synthesis of lipophilic wedges , it may be involved in lipid-related biochemical pathways.
Pharmacokinetics
It’s soluble in alcohol and benzene , which may influence its absorption and distribution in the body.
Result of Action
As a reactant in the synthesis of lipophilic wedges , it may contribute to the properties of the resulting compounds.
Action Environment
The action of 3,5-Di-tert-butylaniline can be influenced by environmental factors. For instance, its reactions are carried out in a refluxing mixture of acetic and hydrochloric acid , indicating that the compound’s activity may be dependent on specific chemical environments. Furthermore, it’s recommended to store the compound in a dark place, sealed, and in a dry room temperature environment , suggesting that light, air, and moisture may affect its stability and efficacy.
Eigenschaften
IUPAC Name |
3,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNHXCPGXUEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178493 | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylaniline | |
CAS RN |
2380-36-1 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5-Di-tert-butylaniline particularly interesting in coordination chemistry?
A: 3,5-Di-tert-butylaniline, when modified to contain a thiol group (forming an o-aminothiophenol), displays a fascinating non-innocent character as a ligand. [] This means that it can exist in multiple oxidation states within a metal complex, influencing the overall electronic structure and properties of the compound.
Q2: How does the non-innocent nature of o-aminothiophenolates derived from 3,5-Di-tert-butylaniline manifest in metal complexes?
A: Studies have shown that upon coordination to metals like Nickel(II), Palladium(II), and Platinum(II), the o-aminothiophenolate ligand can exist not only in its reduced form (o-aminothiophenolate(1-)), but also as a π-radical species called o-iminothionebenzosemiquinonate(1-). [] This radical character significantly contributes to the electronic and magnetic properties of the resulting complexes.
Q3: Can you provide an example of how the oxidation state of the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, is determined in a metal complex?
A: Researchers utilize a variety of techniques, including X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy, and electrochemistry. For instance, X-ray crystallography of complexes with the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, reveals distinct bond lengths and angles depending on the ligand's oxidation state. [] EPR spectroscopy helps identify the presence of unpaired electrons, characteristic of radical species. []
Q4: Are there other examples of 3,5-Di-tert-butylaniline derivatives acting as non-innocent ligands?
A: Yes, research has shown that the benzene-1,2-dithiolato ligand, structurally related to the o-aminothiophenolates and also incorporating the 3,5-Di-tert-butylbenzene moiety, displays similar non-innocent behavior in complexes with Molybdenum and Tungsten. [] These complexes, initially assigned as M(VI) (d0) species, have been re-classified as M(V) (d1) systems with a ligand-centered radical. []
Q5: Beyond coordination chemistry, has 3,5-Di-tert-butylaniline been studied in other contexts?
A: Yes, the influence of the bulky tert-butyl groups on the reactivity of 3,5-Di-tert-butylaniline derivatives has been a subject of investigation. Studies have examined the dissociation constants of 2-halo-3,5-Di-tert-butylanilines and the rates of deacetylation of their corresponding acetanilides. [, ] These studies shed light on the steric effects imposed by the tert-butyl substituents.
Q6: Are there any applications of cyclotriphosphazene derivatives containing 3,5-Di-tert-butylaniline?
A: Research explored the synthesis and photophysical properties of cyclotriphosphazene derivatives incorporating Schiff base ligands derived from 3,5-Di-tert-butylaniline. [] These compounds showed interesting emission properties in the visible light range, indicating potential applications in materials science and sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

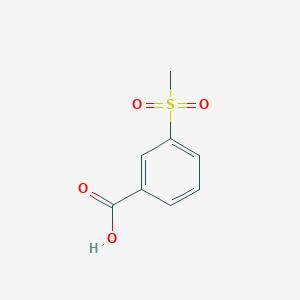

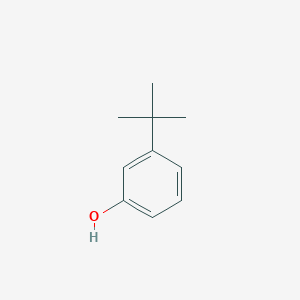

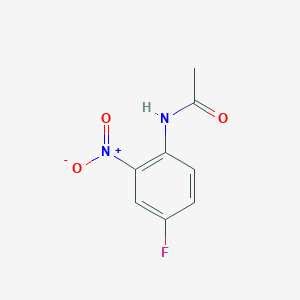
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
